molecular formula C6H13Cl3Si B1619683 Silane, dichloro(3-chloropropyl)propyl- CAS No. 54979-21-4

Silane, dichloro(3-chloropropyl)propyl-

Cat. No.: B1619683
CAS No.: 54979-21-4
M. Wt: 219.6 g/mol
InChI Key: FWXOHKFZYQJOHA-UHFFFAOYSA-N
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Description

This structure combines reactive chlorosilane groups with alkyl chains, making it a versatile intermediate in crosslinking reactions and surface modification applications. Its dichloro substitution on silicon enhances hydrolysis reactivity compared to trialkoxy or trichloro analogs, enabling efficient coupling with polymers like polyethyleneimine (PEI) in anti-fouling coatings or composite materials .

Properties

IUPAC Name

dichloro-(3-chloropropyl)-propylsilane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H13Cl3Si/c1-2-5-10(8,9)6-3-4-7/h2-6H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FWXOHKFZYQJOHA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC[Si](CCCCl)(Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H13Cl3Si
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID6068989
Record name Silane, dichloro(3-chloropropyl)propyl-
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Molecular Weight

219.6 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

54979-21-4
Record name Dichloro(3-chloropropyl)propylsilane
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Record name n-Propyl(3-chloropropyl)dichlorosilane
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Record name Silane, dichloro(3-chloropropyl)propyl-
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Record name Silane, dichloro(3-chloropropyl)propyl-
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Record name Dichloro(3-chloropropyl)propylsilane
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Record name N-PROPYL(3-CHLOROPROPYL)DICHLOROSILANE
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Comparison with Similar Compounds

Structural and Functional Group Variations

a. Trichloro(3-chloropropyl)silane (CAS 2550-06-3)

  • Structure : Silicon bonded to three chlorine atoms and a 3-chloropropyl group.
  • Reactivity : Higher electrophilicity due to three electron-withdrawing Cl groups, accelerating hydrolysis and crosslinking. However, excessive Cl substitution can lead to instability during storage.
  • Applications : Intermediate in silicone resin production; less selective in hydrosilylation compared to Rh-catalyzed dichloro analogs .

b. (3-Cyanopropyl)methyldichlorosilane (CAS 1190-16-5)

  • Structure: Dichlorosilane with a methyl group and 3-cyanopropyl (–CH2CH2CH2CN).
  • Reactivity: The cyano group (–CN) introduces polarity, enhancing adhesion to polar substrates (e.g., glass or metals). Lower hydrolysis rate compared to chloropropyl analogs due to reduced Cl content.
  • Applications : Used in specialty adhesives and surface functionalization .

c. Dichloro(methyl)(3,3,3-trifluoropropyl)silane (CAS 675-62-7)

  • Structure : Dichlorosilane with a methyl group and fluorinated 3,3,3-trifluoropropyl (–CH2CF3).
  • Reactivity: Fluorine substituents impart chemical resistance and hydrophobicity. Reduced hydrolysis rate compared to non-fluorinated analogs.
  • Applications : Water-repellent coatings and electronic materials requiring inert surfaces .

d. (3-Chloropropyl)triethoxysilane (CAS 5089-70-3)

  • Structure : Triethoxysilane with a 3-chloropropyl group.
  • Reactivity : Ethoxy groups (–OCH2CH3) hydrolyze slowly, offering controlled crosslinking. Less corrosive than dichloro analogs.
  • Applications : Widely used in rubber vulcanization and fiberglass treatments .
Physicochemical Properties
Compound Molecular Formula Molecular Weight Key Properties
Dichloro(3-chloropropyl)propyl-silane C6H12Cl3Si* ~215.6 High reactivity, moderate hydrophobicity
Trichloro(3-chloropropyl)silane C3H6Cl4Si 211.98 Rapid hydrolysis, prone to self-condensation
(3-Cyanopropyl)methyldichlorosilane C5H9Cl2NSi 182.12 Polar, thermally stable up to 150°C
Dichloro(methyl)(3,3,3-trifluoropropyl)silane C4H7Cl2F3Si 215.09 Hydrophobic, stable in acidic environments

*Inferred based on substituent groups.

Preparation Methods

Catalytic Systems

Platinum-based catalysts, particularly Karstedt’s catalyst (a platinum-divinyltetramethyldisiloxane complex), are employed to facilitate the anti-Markovnikov addition of Si–H bonds to allyl chloride. The reaction proceeds via:
$$
\text{Cl}2\text{SiHCH}2\text{CH}2\text{CH}3 + \text{CH}2=\text{CHCH}2\text{Cl} \xrightarrow{\text{Pt}} \text{Cl}2\text{SiCH}2\text{CH}2\text{CH}2\text{ClCH}2\text{CH}2\text{CH}_3
$$
Key parameters include:

  • Catalyst loading : 5–50 ppm Pt relative to silane.
  • Temperature : 80–120°C to balance reaction rate and selectivity.
  • Solvent : Cyclohexanone or isopropanol, which stabilize intermediates and mitigate side reactions.

Yield and Byproduct Analysis

Under optimal conditions, yields exceed 85%, with major byproducts including:

  • Disiloxanes : Formed via silanol condensation (≤8% yield).
  • Isomerized products : Resulting from competing Markovnikov addition (≤5% yield).

Direct Alkylation of Dichlorosilanes

Alkylation of dichlorosilanes with 3-chloropropyl Grignard reagents offers an alternative pathway. This method, though less common, avoids platinum catalysts and operates under milder conditions.

Reaction Mechanism

Propyldichlorosilane reacts with 3-chloropropylmagnesium bromide in anhydrous diethyl ether:
$$
\text{Cl}2\text{SiCH}2\text{CH}2\text{CH}3 + \text{CH}2\text{CH}2\text{CH}2\text{MgBr} \rightarrow \text{Cl}2\text{Si(CH}2\text{CH}2\text{CH}2\text{Cl)CH}2\text{CH}2\text{CH}3 + \text{MgBrCl}
$$
Critical factors:

  • Stoichiometry : A 1:1 molar ratio minimizes polysubstitution.
  • Temperature : −10°C to 25°C to suppress silane decomposition.

Limitations

  • Low scalability : Grignard reagent handling poses safety challenges.
  • Purity issues : Residual magnesium salts require extensive washing, reducing overall yield to 60–70%.

Chlorination of Propyldichloro(3-Hydroxypropyl)Silane

Post-synthetic chlorination provides a stepwise route, particularly for laboratory-scale synthesis.

Synthesis Steps

  • Hydroxylation : Propyldichlorosilane reacts with allyl alcohol under radical initiation to form propyldichloro(3-hydroxypropyl)silane.
  • Chlorination : Treatment with thionyl chloride (SOCl₂) converts the hydroxyl group to chloride:
    $$
    \text{Cl}2\text{Si(CH}2\text{CH}2\text{CH}2\text{OH)CH}2\text{CH}2\text{CH}3 + \text{SOCl}2 \rightarrow \text{Cl}2\text{Si(CH}2\text{CH}2\text{CH}2\text{Cl)CH}2\text{CH}2\text{CH}3 + \text{SO}2 + \text{HCl}
    $$

Advantages and Drawbacks

  • Advantage : High purity (>95%) due to controlled chlorination.
  • Drawback : Multi-step process reduces atom economy (overall yield: 55–65%).

Comparative Analysis of Methods

Method Catalyst Temperature Yield Byproducts
Hydrosilylation Pt-based 80–120°C 85–90% Disiloxanes, isomers
Alkylation None −10–25°C 60–70% Polysubstituted silanes
Chlorination SOCl₂ 25–50°C 55–65% SO₂, HCl

Emerging Techniques and Optimization

Recent advances focus on:

  • Non-platinum catalysts : Nickel complexes show promise in reducing costs while maintaining selectivity.
  • Continuous-flow reactors : Enhance heat transfer and minimize side reactions in hydrosilylation.
  • Solvent-free systems : Improve sustainability by eliminating volatile organic compounds.

Q & A

Basic: What are the primary synthetic routes for dichloro(3-chloropropyl)propylsilane, and how do catalyst systems influence yield and selectivity?

Answer:
Dichloro(3-chloropropyl)propylsilane is synthesized via hydrosilylation or hydrolysis-polycondensation .

  • Hydrosilylation : Allyl chloride reacts with trichlorosilane using Rh(I) catalysts (e.g., [RhCl(dppbzF)]₂) to achieve high turnover numbers (TON >140,000) and selectivity (>99%) . Electron-withdrawing ligands stabilize the catalyst, suppressing side reactions like β-hydrogen elimination.
  • Hydrolysis-polycondensation : Reacting dichloro(3-chloropropyl)methylsilane with dichlorodimethylsilane forms functional polysiloxanes. Adjusting monomer ratios (e.g., 3:1) optimizes polymer functionality but requires precise stoichiometric control to avoid structural ambiguities .

Basic: What spectroscopic and chromatographic methods are recommended for characterizing dichloro(3-chloropropyl)propylsilane and its polymeric derivatives?

Answer:

  • NMR Spectroscopy : ¹H and ¹³C NMR confirm silane structure (e.g., CH₃ClCH₂CH₂CH₂SiCl₂ signals) and monitor functional group incorporation in polymers. For example, azidation of chloropropyl groups shows distinct shifts at δ 3.3–3.6 ppm (CH₂Cl → CH₂N₃) .
  • Gel Permeation Chromatography (GPC) : Determines molecular weight distribution (e.g., Mₙ ~16,900 g/mol, Ð=1.47 for Cl-PDMS polymers). Use THF as eluent and calibrate with polystyrene standards .
  • Boiling Point/Density : Physical properties (e.g., BP ~102°C, density 1.547 g/cm³) are cross-referenced with CRC Handbook data for purity validation .

Advanced: How can competing reaction pathways during hydrosilylation be controlled to minimize by-product formation?

Answer:
Key strategies include:

  • Catalyst Design : Rhodium complexes with bidentate phosphine ligands (e.g., dppbzF) reduce β-hydride elimination, a major source of by-products like trichloropropylsilane. Ligand electronic effects stabilize Rh(I) intermediates, improving selectivity .
  • Reaction Monitoring : Use GC-MS to detect early-stage by-products (e.g., propene from allyl chloride decomposition). Adjust HSiCl₃ feed rates to maintain excess silane, favoring α-adduct formation over isomerization .
  • Temperature Control : Lower temperatures (40–60°C) slow competing radical pathways, while higher pressures (2–3 atm) enhance hydrosilane activation .

Advanced: What strategies optimize the molecular weight distribution of polysiloxanes derived from dichloro(3-chloropropyl)propylsilane?

Answer:

  • Monomer Ratios : Increasing dichlorodimethylsilane content broadens molecular weight distribution (e.g., Ð=1.50 for N₃-PDMS vs. 1.47 for Cl-PDMS). Use stoichiometric excess of dimethyl monomers to limit cross-linking .
  • Anionic Ring-Opening Polymerization (ROP) : For cyclic trimers (D₃F), lithium silanolate initiators achieve narrow dispersity (Ð<1.2). Terminate with chlorosilanes to cap chain ends and prevent backbiting .
  • Post-Functionalization : Azide-alkyne click chemistry introduces side chains without altering backbone polydispersity. Confirm conversion via FT-IR (2100 cm⁻¹ azide peak) .

Safety: What are the critical safety considerations when handling dichloro(3-chloropropyl)propylsilane in laboratory settings?

Answer:

  • Reactivity : Hydrolyzes exothermically with moisture, releasing HCl. Use inert atmospheres (N₂/Ar) and dry solvents (e.g., THF over molecular sieves) .
  • Personal Protective Equipment (PPE) : Wear acid-resistant gloves (e.g., nitrile), goggles, and fume hoods. Avoid skin contact due to corrosive and sensitizing properties .
  • Waste Management : Neutralize residues with sodium bicarbonate before disposal. Monitor environmental release rates (predicted log Kₒw = 3.8) to assess bioaccumulation risks .

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